Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate
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Overview
Description
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate: is a chemical compound with the molecular formula C24H38O3Si . It is a derivative of abietic acid, which is a naturally occurring resin acid found in rosin. This compound is known for its unique structure, which includes a trimethylsilyl group and an ester functional group.
Preparation Methods
The synthesis of Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate typically involves the esterification of abietic acid derivatives with methanol in the presence of a catalyst. The trimethylsilyl group is introduced through a silylation reaction, which involves the reaction of the hydroxyl group with a trimethylsilyl chloride reagent under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like pyridine, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. These effects may involve modulation of enzyme activity, interaction with cellular receptors, and alteration of signal transduction pathways .
Comparison with Similar Compounds
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate can be compared with other similar compounds, such as:
Methyl abieta-8,11,13,15-tetraen-18-oate: This compound lacks the trimethylsilyl group, which may result in different chemical and biological properties.
Methyl abieta-8,11,13-trien-18-oate: Similar in structure but without the trimethylsilyl group, leading to variations in reactivity and applications.
The presence of the trimethylsilyl group in this compound makes it unique, as it can influence the compound’s stability, reactivity, and biological activity.
Properties
CAS No. |
104857-68-3 |
---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
0 |
Synonyms |
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate |
Origin of Product |
United States |
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